The compound 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex organic molecule that belongs to the class of pyrazolopyridines. It features a unique structure that combines multiple aromatic systems and methoxy substituents, which may contribute to its biological activity and potential applications in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving pyrazole and pyridine derivatives. Its synthesis and properties have been documented in several scientific studies and chemical databases, such as PubChem and Sigma-Aldrich.
The compound is classified as a pyrazolo[3,4-b]pyridine, a subclass of heterocyclic compounds known for their diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may impact its pharmacological properties.
The synthesis of 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the following steps:
The molecular formula of 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is . The structure features:
CC(C(=O)N1C=CC=N1)C2=CC=C(C=C2)C(=O)C=C(C)C(=O)N(C)C=C(C)C(=O)N1C=CC=N1The compound can undergo various chemical reactions typical for pyrazolopyridines:
These reactions often require careful control of temperature and reaction time to prevent degradation or side reactions.
The mechanism by which 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exerts its biological effects may involve:
Research into similar compounds suggests potential activities against cancer cells or as anti-inflammatory agents.
The compound's unique structure suggests potential applications in:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1